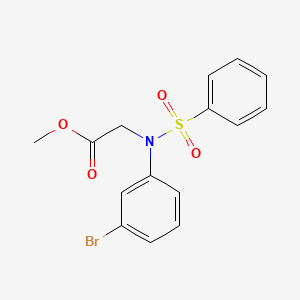

Methyl N-(3-bromophenyl)-N-(phenylsulfonyl)glycinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl N-(3-bromophenyl)-N-(phenylsulfonyl)glycinate, also known as MPBPG, is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. In

Aplicaciones Científicas De Investigación

Visible-Light-Promoted Reactions

A study by (Liu & Li, 2016) explored the application of visible-light-promoted radical (phenylsulfonyl)methylation reactions. This method provides a mild and efficient access to various (phenylsulfonyl)methylated compounds, including derivatives of Methyl N-(3-bromophenyl)-N-(phenylsulfonyl)glycinate.

Functionalization of Polymer Electrolytes

Research by (Kim et al., 2011) discusses the synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes via an activated fluorophenyl-amine reaction, followed by methylation with dimethyl sulfate. This process involves the functionalization of polymer electrolytes, potentially including compounds similar to Methyl N-(3-bromophenyl)-N-(phenylsulfonyl)glycinate.

Catalysis in Esterification Reactions

The study by (Sun et al., 2017) highlights the use of rod-like nitrogen-containing carbon-based sulfonic acid functionalized ionic liquids in the selective esterification of glycerol with acetic or lauric acid. These materials could potentially incorporate derivatives of Methyl N-(3-bromophenyl)-N-(phenylsulfonyl)glycinate in their structure or synthesis process.

Antimicrobial Applications

Research by (El‐Wahab et al., 2015) investigates the synthesis of new antimicrobial additives based on heterocyclic compounds for incorporation into polyurethane varnish and printing ink. These compounds include derivatives similar to Methyl N-(3-bromophenyl)-N-(phenylsulfonyl)glycinate.

Synthesis of Organic Compounds

A study by (Unverferth et al., 1998) focuses on the synthesis of new organic compounds, including 3-aminopyrroles, from acetophenone and glycine derivatives, a process potentially involving compounds similar to Methyl N-(3-bromophenyl)-N-(phenylsulfonyl)glycinate.

Osteoclastogenesis Inhibition

The research by (Cho et al., 2020) examines the osteoclast inhibitory activity of a novel compound, N-phenyl-methylsulfonamido-acetamide (PMSA). This study is relevant for its exploration of compounds structurally related to Methyl N-(3-bromophenyl)-N-(phenylsulfonyl)glycinate.

Propiedades

IUPAC Name |

methyl 2-[N-(benzenesulfonyl)-3-bromoanilino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO4S/c1-21-15(18)11-17(13-7-5-6-12(16)10-13)22(19,20)14-8-3-2-4-9-14/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUIKUUMOLMTVIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC(=CC=C1)Br)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-(3-bromophenyl)-N-(phenylsulfonyl)glycinate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Phenyl-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)butan-1-one](/img/structure/B2917981.png)

![(2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2917983.png)

![2-(4-fluorobenzyl)-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2917984.png)

![N-[[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2917985.png)

![Pyrrolo[1,2-a][4,1]benzoxazepine-4,6-dione](/img/structure/B2917986.png)

![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2917988.png)

![4-(2-{[6-Fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-yl]amino}ethyl)benzenesulfonamide](/img/structure/B2917992.png)

![5-Chloro-2-[(2,4-dimethylphenyl)sulfanyl]aniline](/img/structure/B2917994.png)

![1-(2-Methoxyethyl)-3-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)urea](/img/structure/B2917996.png)

![4-ethoxy-3-fluoro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2917998.png)

![1'-(4-(2-fluoroethoxy)benzyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B2918002.png)